molecular formula C15H15BrN4O2 B2401982 Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725218-48-4

Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2401982
CAS No.: 725218-48-4
M. Wt: 363.215
InChI Key: GKSQGGBDENRAJU-UHFFFAOYSA-N
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Description

“Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazole-pyrimidine hybrids . Triazole-pyrimidine hybrids have been reported to exhibit significant biological and pharmacological properties, making them of strong interest in medicinal chemistry .


Synthesis Analysis

The synthesis of triazole-pyrimidine-based compounds involves a series of steps, including the design, synthesis, and characterization of the compounds . The compounds are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of triazole-pyrimidine-based compounds is characterized by the presence of a triazole ring, which is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . The structure of these compounds is confirmed using techniques such as NMR spectroscopy and X-ray diffraction analysis .


Chemical Reactions Analysis

Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined using techniques such as IR spectrum and NMR spectrum . These techniques provide information about the functional groups present in the compound and their chemical shifts .

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound belongs to a class of chemicals involved in the synthesis of structural analogs targeting antituberculous activity, highlighting its importance in developing new therapeutic agents. The synthesis involves three-component condensations, demonstrating its versatility in creating compounds with potential tuberculostatic activity (Titova et al., 2019).
  • Another study focused on the synthesis of novel compounds through reaction mechanisms, underlining the compound's utility in exploring antitumor activities against specific human cell lines. This demonstrates its role in drug discovery and the development of new cancer treatments (Gomha, Muhammad, & Edrees, 2017).

Biological Activity

  • Investigations into the compound's derivatives have shown promise in antitumor activities, indicating its potential use in developing therapies for diseases such as lung and hepatocellular carcinoma. The mechanism of action and structure-activity relationship analyses contribute to understanding how these compounds can be optimized for higher potency (Gomha, Muhammad, & Edrees, 2017).

Chemical Reactions and Mechanisms

  • Studies have also delved into the chemical reactions involving this compound, such as the rearrangement processes and synthesis of triazolo[4,3-a]pyrimidines. These research efforts are crucial for the chemical synthesis community, providing insights into reaction mechanisms and the formation of novel heterocyclic compounds (Lashmanova et al., 2019).

Additional Applications

  • The compound is used in the development of various heterocyclic systems with significant biological activities. This includes its role in creating biocidal properties against bacteria and fungi, showcasing its potential in developing new antimicrobial agents (Youssef et al., 2011).

Future Directions

The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Future research could focus on further investigating the pharmacological activities of these compounds and optimizing their structures for enhanced efficacy and safety .

Properties

IUPAC Name

methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O2/c1-3-11-12(14(21)22-2)13(9-5-4-6-10(16)7-9)20-15(19-11)17-8-18-20/h4-8,13H,3H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSQGGBDENRAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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